molecular formula C14H17BrN4 B5603151 6-bromo-4-(4-ethyl-1-piperazinyl)quinazoline

6-bromo-4-(4-ethyl-1-piperazinyl)quinazoline

Cat. No. B5603151
M. Wt: 321.22 g/mol
InChI Key: QRIYSXNSZBAVNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including those similar to 6-bromo-4-(4-ethyl-1-piperazinyl)quinazoline, often involves cyclization reactions, halogenation, and substitutions. A study by Babu et al. (2015) describes a synthetic process that might be applicable, where cyclization of halogenated benzaldehyde and guanidine carbonate, followed by treatment with piperazine, leads to quinazoline derivatives. This process highlights the steps necessary for introducing the piperazine and bromo groups into the quinazoline core (Babu, Srinivasulu, & Kotakadi, 2015).

Molecular Structure Analysis

Quinazoline derivatives exhibit a bicyclic structure with nitrogen atoms at the 1 and 3 positions of the bicyclic ring. The addition of a bromo group and a piperazinyl substituent at specific positions introduces steric and electronic effects that influence the molecular geometry and electronic distribution. Techniques such as LC-MS, NMR, IR, and mass spectrometry are utilized to confirm the structure of synthesized compounds, providing insights into the molecular arrangement and the nature of substitutions on the quinazoline framework.

Chemical Reactions and Properties

Quinazoline derivatives participate in various chemical reactions, including nucleophilic substitution, halogenation, and coupling reactions. The presence of a bromo group can facilitate further functionalization through nucleophilic substitution reactions. Additionally, the piperazine ring can engage in reactions typical of secondary amines, such as alkylation or acylation. The antimicrobial activity of some quinazoline derivatives suggests the potential for chemical modifications to enhance biological properties (Babu, Srinivasulu, & Kotakadi, 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activity

6-Bromo-4-(4-ethyl-1-piperazinyl)quinazoline and its derivatives have been actively researched for their synthesis methodologies and potential antimicrobial properties. For instance, novel derivatives synthesized through a series of chemical reactions demonstrated significant in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains, as well as antifungal activity against fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). This highlights the compound's potential in contributing to new antimicrobial agents.

Antitumor and Antiviral Potential

The exploration into the antitumor and antiviral capabilities of this compound derivatives has yielded promising results. A study reported the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, showing potent antiviral activity against various viruses and displaying significant cytotoxicity, suggesting potential for antiviral and anticancer therapies (Dinakaran, Selvam, Declercq, & Sridhar, 2003). Additionally, quinazoline derivatives bearing a piperazine-1-carbodithioate moiety demonstrated antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Zhang et al., 2016).

Pharmacological Properties

The pharmacological exploration of quinazoline-based compounds, including those related to this compound, has identified significant properties. Specific compounds have been characterized for their potent inhibition of phenylephrine-induced contractions, suggesting α1-adrenoceptor antagonist properties, which could be beneficial in treating conditions like hyperplasia (Chueh et al., 2002).

Antimycobacterial Agents

The design and synthesis of novel 1,3,4-thiadiazole and piperazine substituted quinazoline derivatives have shown effective antimycobacterial activity. Some derivatives exhibited strong efficacy against Mycobacterium H37Rv strain, indicating the potential of these compounds as antimycobacterial agents (Patel & Rohit, 2021).

properties

IUPAC Name

6-bromo-4-(4-ethylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4/c1-2-18-5-7-19(8-6-18)14-12-9-11(15)3-4-13(12)16-10-17-14/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYSXNSZBAVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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